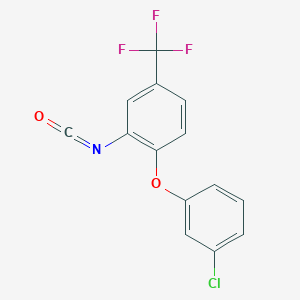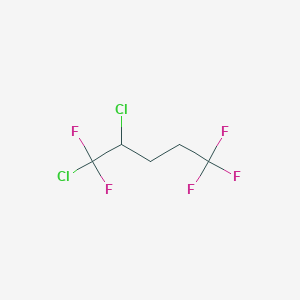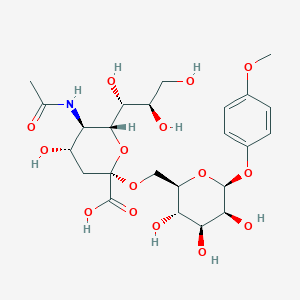
Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate is a complex organosilicon compound It is known for its unique structure, which includes a silicon atom bonded to a potassium ion, two 1,2-benzenediolato ligands, and a 1,3-butadien-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate typically involves the reaction of potassium silicate with 1,2-benzenediol and 1,3-butadiene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silicon.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The ligands attached to the silicon atom can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide derivatives, while reduction can produce silicon-hydride compounds. Substitution reactions can lead to a variety of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving silicon metabolism.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate exerts its effects involves its interaction with molecular targets through its silicon center. The silicon atom can form bonds with various substrates, facilitating catalytic processes. The 1,2-benzenediolato and 1,3-butadien-2-yl ligands also play a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium bis(1,2-benzenediolato)silicate: Lacks the 1,3-butadien-2-yl group, making it less reactive in certain applications.
Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)germanate: Similar structure but with germanium instead of silicon, leading to different chemical properties.
Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)stannate: Contains tin instead of silicon, which affects its reactivity and stability.
Uniqueness
Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate is unique due to the presence of both 1,2-benzenediolato and 1,3-butadien-2-yl ligands, which confer distinct chemical properties. Its silicon center allows for versatile reactivity, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
potassium;8-buta-1,3-dien-2-yl-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13O4Si.K/c1-3-12(2)21(17-13-8-4-5-9-14(13)18-21)19-15-10-6-7-11-16(15)20-21;/h3-11H,1-2H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXMYQGLTIRKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=C)[Si-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13KO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)

